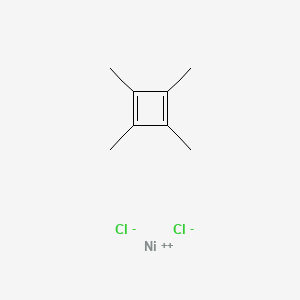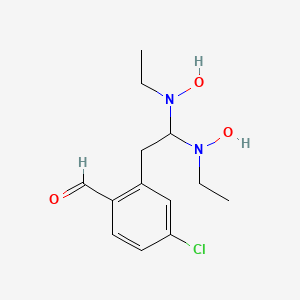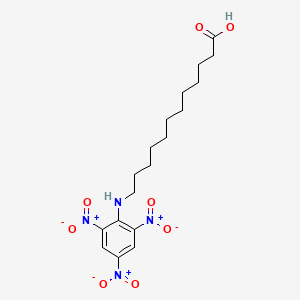
(R)-methanandamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
®-Methanandamide is synthesized through a series of chemical reactions starting from anandamide. The reaction conditions typically involve the use of methylating agents and appropriate solvents under controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
Analyse Chemischer Reaktionen
®-Methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Methanandamide can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
®-Methanandamide has a wide range of scientific research applications:
Wirkmechanismus
®-Methanandamide exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors . This activation leads to a series of intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and neuroprotection . The molecular targets involved include G-protein coupled receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
®-Methanandamide is unique compared to other similar compounds due to its higher potency and metabolic stability . Similar compounds include:
Anandamide: The endogenous ligand for cannabinoid receptors, but with lower potency and stability compared to ®-Methanandamide.
2-Arachidonoylglycerol: Another endogenous cannabinoid receptor ligand with different pharmacological properties.
Synthetic cannabinoids: Such as HU-210 and CP 55,940, which have varying affinities and efficacies at cannabinoid receptors.
®-Methanandamide stands out due to its selective activation of both CB1 and TRPV1 receptors, making it a valuable tool in cannabinoid research .
Eigenschaften
Molekularformel |
C23H39NO2 |
|---|---|
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
SQKRUBZPTNJQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Synonyme |
(R)-methanandamide AM-356 AM356 arachidonyl-1'-hydroxy-2'-propylamide methanandamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)









